molecular formula C6H14Cl2N4 B6182252 (1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride CAS No. 2613298-99-8

(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Cat. No.: B6182252
CAS No.: 2613298-99-8
M. Wt: 213.1
InChI Key:
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Description

(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride: is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives. The reaction conditions are generally mild and do not require the use of air- or moisture-sensitive reagents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methodologies. The process is optimized to ensure high yield and purity, often involving automated systems to control reaction parameters and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and infectious diseases. The triazole ring is a common motif in many pharmaceuticals .

Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of (1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Uniqueness: (1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and stereochemistry. This uniqueness allows it to interact with different molecular targets compared to other triazole derivatives, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

2613298-99-8

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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